

properties of 7-(Diethylamino)-4-(hydroxymethyl)coumarin

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Compound of Interest

Compound Name: 7-(Diethylamino)-4-(hydroxymethyl)coumarin

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An In-Depth Technical Guide to the Properties and Applications of **7-(Diethylamino)-4-(hydroxymethyl)coumarin**

Abstract

This technical guide provides a comprehensive analysis of **7-(Diethylamino)-4-(hydroxymethyl)coumarin**, a highly versatile fluorescent molecule. We delve into its core physicochemical and photophysical properties, explore established synthetic routes, and detail its principal applications as a fluorescent probe, chemosensor, and photocage. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this coumarin derivative in their work. Detailed experimental protocols and mechanistic visualizations are provided to bridge theoretical understanding with practical implementation.

Introduction: The Prominence of the 7-Aminocoumarin Scaffold

Coumarin derivatives represent a cornerstone class of fluorophores in modern chemical biology and materials science.[1] Their benzo- α -pyrone core, when appropriately substituted, gives rise to molecules with high fluorescence quantum yields, large Stokes shifts, and excellent photostability.[2] Within this family, the 7-aminocoumarins are particularly noteworthy. The introduction of an electron-donating amino group at the 7-position creates a strong "push-pull"

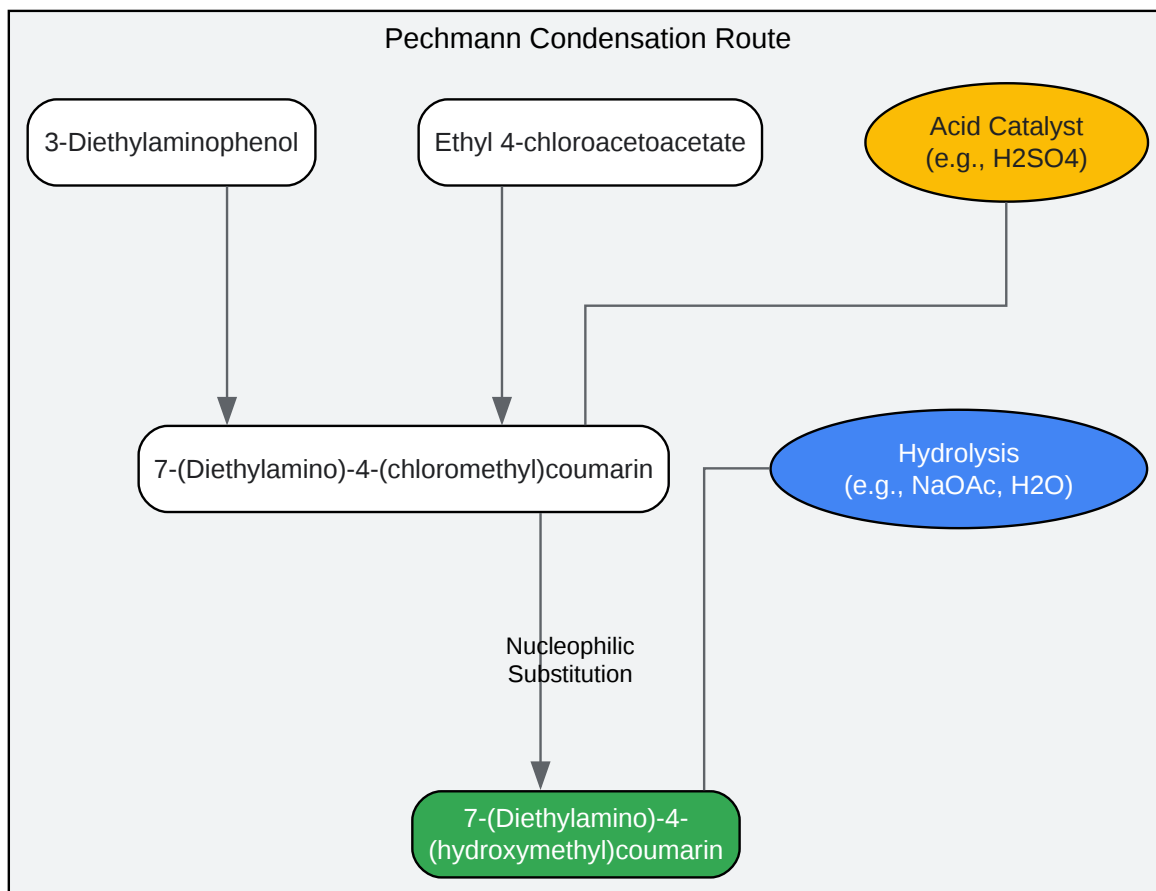
electronic system, characterized by intramolecular charge transfer (ICT) from the donor (amino group) to the acceptor (lactone carbonyl).^{[3][4]} This ICT character is fundamental to their bright fluorescence and sensitivity to the local molecular environment.^{[4][5]}

7-(Diethylamino)-4-(hydroxymethyl)coumarin (DEACM-OH) distinguishes itself by incorporating a hydroxymethyl group at the 4-position. This functional handle does not merely modify its photophysical properties but also serves as a critical reactive site for conjugation and, most notably, for its use as a photolabile protecting group, or "photocage".^[6] This guide will elucidate the synthesis, properties, and multifaceted applications of this powerful molecular tool.

Synthesis and Characterization

The synthesis of 7-aminocoumarin derivatives has evolved from classical methods like the Pechmann condensation, which often require harsh conditions, to more versatile modern routes.^{[1][7]} A common and effective strategy for synthesizing DEACM-OH involves the Pechmann condensation of 3-(diethylamino)phenol with a suitable β -ketoester, such as ethyl 4-chloroacetoacetate, followed by nucleophilic substitution of the chloro group with a hydroxyl source.

Alternatively, a well-established route to related photocages involves the treatment of the corresponding 4-(diazomethyl)coumarin with the acid form of a molecule to be caged.^[8]



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Caption: Generalized synthetic workflow for **7-(Diethylamino)-4-(hydroxymethyl)coumarin**.

Physicochemical and Photophysical Properties

The utility of DEACM-OH is fundamentally derived from its distinct physical and optical characteristics. The diethylamino group enhances solubility in organic solvents and is the primary driver of the compound's fluorescence, while the hydroxymethyl group provides a site for further chemical modification.^[9]

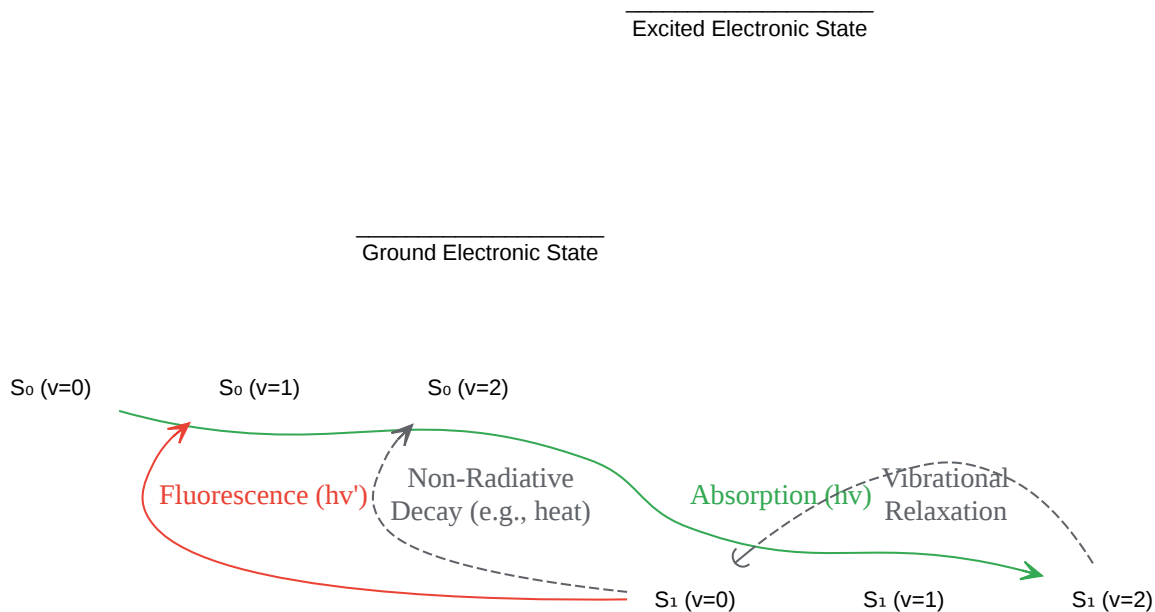
Physicochemical Data

The core physical properties of DEACM-OH and its widely studied methylated analog are summarized below for comparison.

Property	7-(Diethylamino)-4-methylcoumarin	7-(Diethylamino)-4-(hydroxymethyl)coumarin	Reference(s)
CAS Number	91-44-1	91403-53-7	[10]
Molecular Formula	C ₁₄ H ₁₇ NO ₂	C ₁₄ H ₁₇ NO ₃	
Molecular Weight	231.29 g/mol	247.29 g/mol	[11]
Appearance	Light beige to light purple crystalline powder	Solid	[10]
Melting Point	72-75 °C	Not widely reported	[10]
Solubility	Soluble in ethanol, methanol, chloroform; slightly soluble in water.	Soluble in organic solvents.	[9][11]
Stability	Stable under normal conditions; incompatible with strong oxidizing agents.	Stable, used as a photosensitizer.	[10][12]

Photophysical Characteristics

The fluorescence of DEACM-OH is governed by an efficient intramolecular charge transfer (ICT) process. Upon excitation by light, electron density shifts from the diethylamino group to the coumarin core, creating a more polar excited state.[13] This process is highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.



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Caption: Simplified Jablonski diagram illustrating the fluorescence mechanism.

Parameter	Typical Value Range	Significance	Reference(s)
Absorption Max (λ_{abs})	~390 - 410 nm	Corresponds to the $S_0 \rightarrow S_1$ transition; excitation wavelength.	[8]
Emission Max (λ_{em})	~450 - 490 nm	Wavelength of maximum fluorescence intensity (blue-green).	[3][14]
Stokes Shift	60 - 90 nm	Large shift minimizes self-quenching and improves signal-to-noise.	[3]
Quantum Yield (Φ_F)	0.15 - 0.95 (solvent dependent)	High efficiency of converting absorbed photons into emitted light.	[3][8]
Fluorescence Lifetime (τ)	1 - 4 ns	Time spent in the excited state; useful for advanced microscopy (FLIM).	[15]

Key Applications in Research and Development

The combination of strong fluorescence and a reactive hydroxymethyl group makes DEACM-OH a versatile platform for several advanced applications.[16]

Fluorescent Probes and Chemosensors

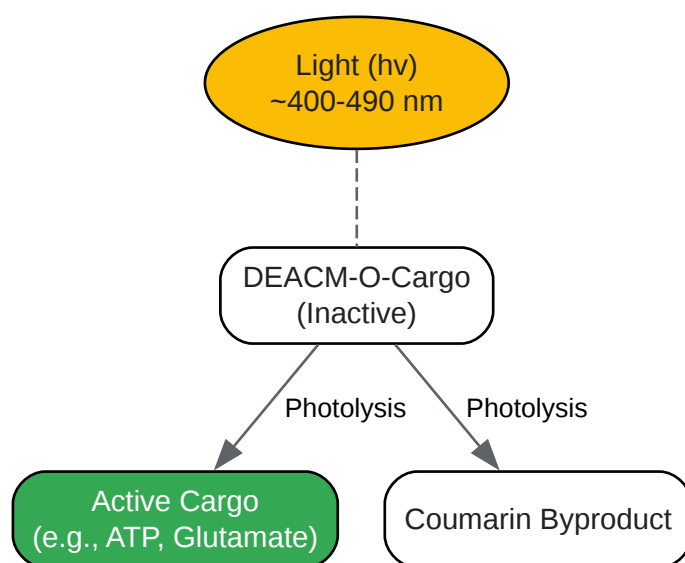
The inherent sensitivity of the coumarin core to its environment allows for the rational design of chemosensors.[2][17] By attaching a specific chelating moiety to the hydroxymethyl group, DEACM-OH can be converted into a selective sensor for metal ions like Cu^{2+} , Fe^{3+} , or Al^{3+} . [18][19][20][21] Binding of the target ion alters the ICT character of the fluorophore, leading to a detectable change in fluorescence intensity ("turn-off" or "turn-on" response).[17][18]

Enzyme Substrates

DEACM-OH can be modified to create substrates for various enzymes.[22] In a typical design, the fluorescent coumarin is "caged" or quenched by a substrate moiety attached via the hydroxymethyl group.[23] Enzymatic cleavage of this moiety releases the highly fluorescent DEACM-OH, producing a strong "turn-on" signal that is proportional to enzyme activity.[22][24] This principle is widely used for assaying enzymes like proteases, glycosidases, and phosphatases in biological samples.[23][24][25]

Photocages for Spatiotemporal Control

Perhaps the most sophisticated application of DEACM-OH is its use as a photolabile protecting group, or photocage.[6] The hydroxymethyl group can form a photolabile ester or ether linkage with a bioactive molecule (the "cargo"), rendering it inactive.[6][8] Irradiation with light, typically in the 400-490 nm range, cleaves this bond, releasing the active cargo with high spatial and temporal precision.[26][27] This technique allows researchers to control biological processes, such as neurotransmission or signaling pathways, with a pulse of light.[8][28] DEACM-based cages are prized for their efficient release upon one-photon or two-photon excitation, good quantum yields of uncaging, and activation by less phototoxic visible light compared to traditional UV-activated cages.[8][26]



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Caption: Principle of photocaging using the DEACM-OH scaffold.

Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers must adapt them to their specific instrumentation and experimental context, adhering to all laboratory safety regulations.

Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield (Φ_F) of DEACM-OH relative to a known standard.

- Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to those of a standard with a known quantum yield under identical conditions. Quinine sulfate in 0.1 M H_2SO_4 ($\Phi_F = 0.54$) is a common standard for the blue-green region.
- Methodology:
 - Prepare Solutions: Prepare a series of dilute solutions of both the reference standard (e.g., Quinine Sulfate) and the DEACM-OH sample in the same solvent (e.g., ethanol). The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.
 - Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 390 nm).
 - Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
 - Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
 - Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.

- Calculate Quantum Yield: The quantum yield of the sample (Φ_{sample}) is calculated using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (\text{Grad}_{\text{sample}} / \text{Grad}_{\text{std}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$ Where:
 - Φ_{std} is the quantum yield of the standard.
 - Grad is the gradient of the plot of integrated intensity vs. absorbance.
 - n is the refractive index of the solvent used for the sample and standard.
- Trustworthiness Check: The linearity of the intensity vs. absorbance plot ($R^2 > 0.99$) confirms that the measurements were made in a concentration range free from aggregation or inner filter effects.

Protocol: Covalent Labeling of a Protein with DEACM

This protocol outlines a general procedure for labeling a protein's primary amines (lysine residues, N-terminus) using an amine-reactive DEACM derivative (e.g., DEACM-NHS ester).

- Materials:
 - Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0).
 - DEACM-NHS ester, dissolved in anhydrous DMSO.
 - Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
- Methodology:
 - Prepare Protein: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for the dye.
 - Prepare Dye: Immediately before use, prepare a 10 mM stock solution of DEACM-NHS ester in anhydrous DMSO.
 - Reaction: Add a 5- to 20-fold molar excess of the dye stock solution to the protein solution. The optimal ratio must be determined empirically. Mix gently and incubate for 1 hour at

room temperature or overnight at 4°C, protected from light.

- Purification: Stop the reaction and remove the unreacted, hydrolyzed dye by passing the mixture through a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the void volume, while the small dye molecules will be retained.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and at the λ_{abs} of the coumarin dye (~400 nm). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Conclusion

7-(Diethylamino)-4-(hydroxymethyl)coumarin is a remarkably versatile fluorophore whose utility extends far beyond simple fluorescence. Its robust photophysical properties, combined with a synthetically accessible hydroxymethyl handle, have established it as a privileged scaffold for the development of sophisticated molecular tools. From sensing trace amounts of metal ions to controlling complex biological events with light, DEACM-OH provides researchers across multiple disciplines with a powerful and adaptable chemical entity. As imaging technologies and our understanding of biological systems continue to advance, the creative application of this coumarin derivative is poised to enable further discoveries.

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